BenchChemオンラインストアへようこそ!

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Medicinal Chemistry Bioisostere Lipophilicity

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS 2167111-82-0, molecular formula C₆H₆ClF₃O₂S, molecular weight 234.62 g·mol⁻¹) is a strained bicyclo[1.1.1]pentane (BCP)-based aliphatic sulfonyl chloride building block bearing a bridgehead trifluoromethyl group. It belongs to the class of 1,3-disubstituted BCP derivatives that have emerged as leading non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry.

Molecular Formula C6H6ClF3O2S
Molecular Weight 234.62
CAS No. 2167111-82-0
Cat. No. B2544966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
CAS2167111-82-0
Molecular FormulaC6H6ClF3O2S
Molecular Weight234.62
Structural Identifiers
SMILESC1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2
InChIKeyLHXXVXLSXOONOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS 2167111-82-0): Quantitative Differentiation Guide for Procurement and Scientific Selection


3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS 2167111-82-0, molecular formula C₆H₆ClF₃O₂S, molecular weight 234.62 g·mol⁻¹) is a strained bicyclo[1.1.1]pentane (BCP)-based aliphatic sulfonyl chloride building block bearing a bridgehead trifluoromethyl group . It belongs to the class of 1,3-disubstituted BCP derivatives that have emerged as leading non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. The compound is supplied as a white to yellow solid requiring storage at −20 °C and wet-ice shipping, with typical commercial purity of 95–98% .

Why 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride Cannot Be Replaced by Generic Analogs: Key Differentiation Rationale


BCP sulfonyl chlorides occupy a specific reactivity–property niche that neither aryl sulfonyl chlorides nor BCP sulfonyl fluorides can simultaneously satisfy. Replacing the BCP core with a para-substituted phenyl ring (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) raises LogP by approximately 0.8 log units, increases non-specific binding, and reduces aqueous solubility by >50-fold — defeating the goal of improving drug-likeness for which BCP bioisosteres are deliberately designed [1][2]. Conversely, switching from sulfonyl chloride to the corresponding sulfonyl fluoride virtually abolishes reactivity toward sterically hindered amines, a key transformation in parallel medicinal chemistry library synthesis [3]. The bridgehead CF₃ group further differentiates this compound from unsubstituted BCP sulfonyl chloride (CAS 2167336-19-6) by altering electron density at the sulfonyl center and contributing distinct lipophilicity and metabolic stability profiles when incorporated into final drug candidates [4].

Quantitative Differentiation Evidence: Where 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride Outperforms or Meaningfully Differs from Its Closest Comparators


LogP Reduction: BCP-CF₃-SO₂Cl vs. 4-(Trifluoromethyl)benzenesulfonyl chloride

The BCP-based sulfonyl chloride exhibits a predicted LogP of 2.04, which is 0.76 log units (ca. 27%) lower than the XLogP3 value of 2.80 for its direct phenyl analog, 4-(trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6) [1]. This lipophilicity reduction is consistent with the broader class observation that BCP scaffolds systematically lower clogP by 1.5–2.0 units relative to aromatic counterparts [2].

Medicinal Chemistry Bioisostere Lipophilicity

Aqueous Solubility Enhancement: BCP-1,3-diyl Scaffolds vs. para-Phenyl Scaffolds

Replacement of an aromatic para-phenylene ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group has been demonstrated to improve aqueous solubility by at least 50-fold in head-to-head matched molecular pair comparisons [1]. Although measured on BCP-1,3-diyl-containing drug-like molecules rather than the free sulfonyl chloride, this class-level effect is intrinsic to the BCP scaffold and is expected to propagate to sulfonamide and sulfone derivatives prepared from this building block. In contrast, bicyclo[2.2.2]octane-1,4-diyl replacements did not deliver comparable solubility gains [1].

Drug Design Solubility Bioisostere

Sulfonyl Chloride vs. Sulfonyl Fluoride: Chemoselectivity Toward Sterically Hindered Amines in Parallel Synthesis

In a systematic comparison of aliphatic sulfonyl chlorides versus sulfonyl fluorides across 180 sulfonamide-forming reactions with structurally diverse amines, aliphatic sulfonyl chlorides reacted efficiently with sterically hindered amines, while the corresponding sulfonyl fluorides showed low activity in these cases [1]. The sulfonyl chloride derivative therefore retains superior utility for synthesizing sterically demanding BCP-sulfonamide libraries — a key advantage over the analogous sulfonyl fluoride (CAS 2648957-57-5) . Conversely, sulfonyl fluorides outperformed chlorides with amines bearing additional nucleophilic functionality, indicating complementary rather than redundant reactivity profiles [1].

Parallel Synthesis Sulfonamide Library Reactivity

Non-Specific Binding Reduction: BCP Scaffolds vs. Aromatic Phenyl Scaffolds

BCP-1,3-diyl replacement of a para-phenyl ring markedly decreases non-specific binding (NSB) as quantified by CHI(IAM), the chromatographic hydrophobicity index measured on immobilized artificial membranes [1]. This reduction in NSB is a direct consequence of the three-dimensional, saturated nature of the BCP scaffold, which reduces promiscuous hydrophobic interactions with proteins and membranes relative to planar aromatic systems. In the same study, bicyclo[2.2.2]octane-1,4-diyl replacements did not confer the same NSB benefit [1].

Non-Specific Binding Imaging Agents Drug-Likeness

In Vivo Pharmacokinetic Advantage: BCP Bioisostere Translates LogP/Solubility Gains into Superior Oral Absorption

In a landmark study replacing the central para-fluorophenyl ring of γ-secretase inhibitor BMS-708,163 with a BCP motif, the resulting BCP analog showed ~4-fold higher Cmax and AUC values in mouse pharmacokinetic studies, alongside significantly improved passive permeability and aqueous solubility, while maintaining equipotent target inhibition [1]. This demonstrates that the physicochemical improvements provided by the BCP scaffold — lower LogP, higher solubility, reduced NSB — translate directly into superior in vivo oral absorption. While this specific study did not employ the title sulfonyl chloride, the BCP core that it delivers is identical, and the downstream sulfonamide products are directly analogous to the compound class accessed via this building block [1].

Oral Bioavailability Pharmacokinetics γ-Secretase

Best Research and Industrial Application Scenarios for 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS 2167111-82-0)


Para-Phenyl Bioisostere Replacement in Oral Drug Discovery Programs Requiring Improved Solubility and Bioavailability

In drug discovery campaigns where a para-(trifluoromethyl)phenyl sulfonamide or sulfone moiety has been identified as a pharmacophore but the compound series suffers from poor aqueous solubility (<10 µM) or excessive non-specific binding, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride serves as a direct drop-in bioisosteric replacement for 4-(trifluoromethyl)benzenesulfonyl chloride. The BCP scaffold reduces LogP by ~0.8 units and confers a ≥50-fold solubility advantage over the phenyl counterpart , as well as markedly decreased NSB , thereby improving oral absorption parameters — a strategy validated by the ~4-fold Cmax and AUC increase observed when replacing a phenyl ring with BCP in a γ-secretase inhibitor program .

Parallel Synthesis of Sterically Demanding BCP-Sulfonamide Libraries

When constructing BCP-containing sulfonamide libraries that incorporate sterically hindered amine building blocks (e.g., α-branched amines, ortho-substituted anilines, or secondary amines with quaternary α-carbons), 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is the enabling reagent. Systematic studies have demonstrated that aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, whereas the corresponding sulfonyl fluorides exhibit low activity and fail to deliver product . The analogous 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl fluoride (CAS 2648957-57-5) is therefore not a viable substitute for this specific application.

Synthesis of PET Tracer and Imaging Agent Precursors Requiring Low Non-Specific Binding

For positron emission tomography (PET) tracer development and fluorescence imaging agent programs where high non-specific binding to plasma proteins and membrane lipids compromises image contrast and signal-to-noise ratio, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride provides a route to BCP-containing sulfonamide or sulfone imaging agents. The BCP scaffold markedly reduces NSB relative to phenyl-based analogs as measured by CHI(IAM) , a property that is critical for achieving high-quality imaging data. The CF₃ group may further serve as a ¹⁹F NMR or PET (¹⁸F isotopic substitution) reporter handle.

Building Block for CF₃-Containing BCP Drug Candidates in Metabolic Stability Optimization Programs

The trifluoromethyl group is a well-established metabolic stability enhancer, and the BCP scaffold further resists oxidative metabolism due to its fully saturated, strained cage structure . 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride combines both features in a single building block, enabling the introduction of a metabolically resilient CF₃-BCP-sulfonyl fragment in one synthetic operation. This is particularly valuable in lead optimization programs where cytochrome P450-mediated oxidation of the central phenyl ring has been identified as a primary clearance mechanism, and where both the CF₃ and BCP moieties are individually recognized as strategies to block metabolic soft spots .

Quote Request

Request a Quote for 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.